Diacetolol, (S)-

Description

Overview of the (S)-Enantiomer's Significance in Pharmaceutical Science

In the realm of chiral drugs, the specific spatial arrangement of atoms, or stereochemistry, can dramatically influence pharmacological activity. For many beta-blockers, including acebutolol (B1665407) and its metabolite diacetolol (B1670378), the biological activity predominantly resides in the (S)-enantiomer. e-lactancia.orgnih.gov The (S)-configuration is responsible for the beta-adrenergic receptor blocking activity. google.com This makes the study of (S)-diacetolol essential, as it contributes significantly to the therapeutic and pharmacological profile of acebutolol. pharmacompass.com The disposition of both acebutolol and diacetolol is stereoselective, meaning the different enantiomers are processed differently by the body. e-lactancia.org

Contextualization as a Key Metabolite of Acebutolol

Acebutolol is extensively metabolized in the liver following oral administration, a process known as first-pass metabolism. e-lactancia.orgwikipedia.orgdrugbank.com The primary metabolic pathway is N-acetylation, which converts acebutolol to diacetolol. hres.ca Diacetolol is not only the major metabolite but is also pharmacologically active, possessing a similar potency to acebutolol itself. e-lactancia.orgwikipedia.orghres.ca In fact, plasma concentrations of diacetolol are consistently higher than those of the parent drug during therapy. pharmacompass.com

Historical Perspective on its Identification and Academic Characterization

The identification of diacetolol as a major metabolite of acebutolol dates back to early investigations into the drug's pharmacokinetics. It was established that diacetolol is as active as acebutolol and exhibits greater cardioselectivity in animal models. pharmacompass.com Subsequent research focused on the stereoselective aspects of acebutolol's metabolism and the pharmacological properties of the individual diacetolol enantiomers. The development of stereospecific high-performance liquid chromatographic (HPLC) assays was a crucial step, allowing for the separate measurement of (R)- and (S)-enantiomers of both acebutolol and diacetolol in biological fluids like plasma and urine. e-lactancia.orgnih.govbrieflands.com These analytical advancements have been fundamental in elucidating the complex pharmacokinetic and pharmacodynamic relationships between acebutolol and its metabolites. nih.gov

Compound Information

| Compound Name | Synonym(s) |

| (S)-Diacetolol | (S)-N-(3-Acetyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)acetamide |

| Acebutolol | (RS)-N-{3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}butanamide |

| Diacetolol | Acetylacebutolol, N-(3-Acetyl-4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide |

Physicochemical Properties of Diacetolol

| Property | Value |

| Molecular Formula | C16H24N2O4 |

| Molecular Weight | 308.37 g/mol |

| LogP | 1.5853 |

| H-Bond Acceptors | 5 |

| H-Bond Donors | 3 |

| Rotatable Bonds | 10 |

Data sourced from computational chemistry models. chemscene.com

Pharmacokinetic Parameters of Diacetolol Enantiomers

| Parameter | (S)-Diacetolol | (R)-Diacetolol |

| Half-life (t1/2) | 8.8 ± 2.4 hours | 6.4 ± 1.6 hours |

| Renal Clearance | 53 ± 29 mL/min | 70 ± 34 mL/min |

Data from a study in healthy subjects following oral administration of racemic acebutolol.

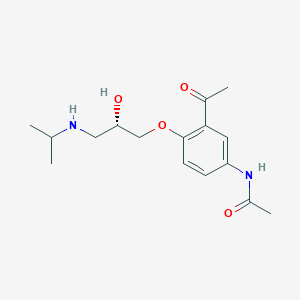

Structure

3D Structure

Properties

CAS No. |

91050-36-1 |

|---|---|

Molecular Formula |

C16H24N2O4 |

Molecular Weight |

308.37 g/mol |

IUPAC Name |

N-[3-acetyl-4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide |

InChI |

InChI=1S/C16H24N2O4/c1-10(2)17-8-14(21)9-22-16-6-5-13(18-12(4)20)7-15(16)11(3)19/h5-7,10,14,17,21H,8-9H2,1-4H3,(H,18,20)/t14-/m0/s1 |

InChI Key |

AWOGXJOBNAWQSF-AWEZNQCLSA-N |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O |

Canonical SMILES |

CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O |

Origin of Product |

United States |

Stereochemistry and Chiral Purity in S Diacetolol Research

Fundamental Aspects of Diacetolol (B1670378) Stereoisomerism

Diacetolol, with the IUPAC name N-[3-acetyl-4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl]acetamide, possesses a single stereogenic center. nih.gov This chiral center is located at the second carbon atom of the 2-hydroxy-3-(isopropylamino)propoxy side chain attached to the phenyl ring. The presence of this single chiral center means that Diacetolol exists as a pair of non-superimposable mirror images known as enantiomers: (S)-Diacetolol and (R)-Diacetolol.

These stereoisomers have identical chemical formulas and connectivity but differ in their three-dimensional arrangement. The beta-blocking activity of the drug is primarily attributed to the (S)-configured enantiomer. google.com This stereoselectivity in biological action underscores the importance of producing (S)-Diacetolol in high chiral purity for research and potential therapeutic applications. The disposition of Diacetolol enantiomers has been studied using stereoselective high-performance liquid chromatography (HPLC) methods capable of quantifying the individual (S)- and (R)-forms in biological fluids. researchgate.net

Enantioselective Synthesis Strategies for (S)-Diacetolol

The synthesis of enantiomerically pure (S)-Diacetolol relies on establishing the correct stereochemistry at its single chiral center. Since the chiral 2-hydroxy-3-(isopropylamino)propoxy side chain is also present in its parent compound, acebutolol (B1665407), strategies developed for the asymmetric synthesis of (S)-acebutolol are directly applicable. These methods aim to create the desired stereoisomer preferentially, avoiding the 50/50 mixture of a racemic synthesis. nih.gov Key approaches include asymmetric catalysis, the use of chiral auxiliaries, biocatalytic transformations, and chiral pool synthesis. wikipedia.org

Asymmetric Catalysis Approaches in (S)-Diacetolol Synthesis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to steer a chemical reaction towards the formation of a specific enantiomer. wikipedia.org A notable application for producing the key precursor for (S)-Diacetolol is the hydrolytic kinetic resolution (HKR) of racemic epichlorohydrin.

In one reported synthesis route for (S)-acebutolol, a custom-made (R,R)-Salen-Co(III) complex was used as the catalyst for the HKR of racemic epichlorohydrin. researchgate.net This reaction selectively hydrolyzes (R)-epichlorohydrin, leaving behind the unreacted (S)-epichlorohydrin with very high optical purity (>99% enantiomeric excess). researchgate.net This enantiopure (S)-epichlorohydrin is a critical chiral building block. Subsequent reaction with 2-acetyl-4-n-butyramidophenol proceeds with an inversion of stereochemistry to form the desired (R)-configured epoxide intermediate, which is then opened with isopropylamine (B41738) to yield (S)-acebutolol. google.comresearchgate.net This catalytic approach is advantageous due to its use of inexpensive starting materials and the high optical purity of the final product. researchgate.net

Chiral Auxiliary Methodologies for Stereocontrol

The use of a chiral auxiliary is a robust strategy in asymmetric synthesis where a chiral molecule is temporarily attached to an achiral substrate to direct the stereochemistry of a subsequent reaction. openaccessjournals.comnih.gov After the new stereocenter is created, the auxiliary is removed and can often be recovered. nih.gov

While specific examples detailing the use of chiral auxiliaries for the synthesis of Diacetolol itself are not prominent in the literature, this methodology has been successfully applied to synthesize other structurally related beta-blockers like (S)-betaxolol and (S)-metoprolol. nih.govtubitak.gov.tr For instance, a practical synthesis of these compounds involved the kinetic resolution of racemic β-amino alcohols using a C12-higher carbon sugar (HCS) as a chiral auxiliary. nih.govtubitak.gov.tr The auxiliary selectively reacts with one enantiomer of the amino alcohol, allowing the other to be isolated in high enantiomeric purity (>99% ee) and subsequently converted to the target beta-blocker. nih.gov This general principle demonstrates a viable, though less direct, synthetic strategy for achieving the stereocontrol necessary for producing (S)-Diacetolol precursors.

Biocatalytic Transformations in Enantiomer Production

Biocatalysis leverages the high stereoselectivity of enzymes to perform chemical transformations. mdpi.commdpi.com This "green chemistry" approach often operates under mild conditions and can achieve exceptional enantiomeric purity. nih.gov For the synthesis of (S)-acebutolol, and by extension (S)-Diacetolol, enzyme-catalyzed kinetic resolution of a key intermediate has proven highly effective.

A chemoenzymatic route has been developed that uses the kinetic resolution of racemic (R,S)-N-(3-acetyl-4-(3-chloro-2-hydroxypropoxy)phenyl)butyramide, a direct precursor to acebutolol. nih.gov In this process, various commercial lipase (B570770) preparations were screened for their ability to enantioselectively acylate the racemic alcohol. Two enzymes demonstrated high enantioselectivity:

Lipase A from Candida antarctica (CAL-A)

Lipase from Candida rugosa (CRL)

Under optimized conditions using transesterification, these lipases selectively acylated the (R)-enantiomer, leaving the desired (S)-enantiomer of the alcohol unreacted. This allowed for the separation and isolation of the (S)-alcohol with an enantiomeric excess of 96.8%. nih.gov Subsequent N-alkylation with isopropylamine afforded (S)-acebutolol in high yield and purity. nih.gov This biocatalytic method represents an efficient and environmentally benign pathway to the enantiopure precursor of (S)-Diacetolol. nih.gov

Table 1: Biocatalytic Kinetic Resolution of Acebutolol Precursor

| Enzyme | Strategy | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Lipase A, Candida antarctica (CLEA) | Kinetic Resolution | (R)-N-(3-acetyl-4-(3-chloro-2-hydroxypropoxy)phenyl)butyramide | 99.9% | - | nih.gov |

| Candida rugosa Lipase | Kinetic Resolution | (S)-N-(3-acetyl-4-(3-chloro-2-hydroxypropoxy)phenyl)butyramide | 96.8% | - | nih.gov |

Chiral Pool Synthesis Applications for (S)-Diacetolol Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products or commercial chemicals as starting materials. slideshare.net This approach incorporates a pre-existing stereocenter into the target molecule. For the synthesis of (S)-Diacetolol's core structure, commercially available (R)-epichlorohydrin is an ideal chiral pool starting material.

A patented method describes the synthesis of (S)-acebutolol starting with the key intermediate 5-butyramide-2-hydroxyacetophenone. google.com This intermediate is reacted with (R)-epichlorohydrin in the presence of an inorganic base. The reaction proceeds via nucleophilic attack of the phenoxide ion on the epoxide ring, which occurs with inversion of configuration at the chiral carbon. google.com Therefore, starting with (R)-epichlorohydrin directly yields the intermediate with the desired (S)-configuration at the epoxide, which is then ring-opened with isopropylamine to give the final product, (S)-acebutolol, with a high optical purity (e.e. value up to 94%). google.com This method is efficient, reduces reaction steps, and lowers costs by avoiding more complex chiral reagents or catalysts. google.com

Chiral Resolution Techniques for (S)-Diacetolol Enantiomers

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. nih.gov For Diacetolol, high-performance liquid chromatography (HPLC) is the predominant technique, utilizing direct or indirect methods.

The direct method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus separate. Several CSPs have been successfully used for the resolution of Diacetolol and its parent compound, acebutolol.

Cellobiohydrolase (CBH) based CSPs: A method using a chiral-CBH column coupled with tandem mass spectrometry has been developed for the enantioselective determination of both acebutolol and diacetolol in plasma. oup.com

Teicoplanin-based CSPs: A sensitive HPLC method for acebutolol enantiomers used a teicoplanin macrocyclic antibiotic stationary phase (Chirobiotic T), achieving baseline resolution. idosi.org

The indirect method involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column. A procedure for resolving acebutolol enantiomers involves derivatization with S-(+)-1-(1-naphthyl)ethyl isocyanate, followed by normal-phase HPLC with fluorescence detection. capes.gov.br

Table 2: Chiral HPLC Resolution Methods for Diacetolol/Acebutolol Enantiomers

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Diacetolol | Cellobiohydrolase (CBH) | Not specified in abstract | Tandem Mass Spectrometry (MS/MS) | oup.com |

| Acebutolol | Teicoplanin (Chirobiotic T) | Methanol - glacial acetic acid - triethylamine (B128534) (100:0.025:0.050, v/v/v) | Fluorescence (Ex/Em: 333/470 nm) | idosi.org |

Diastereomeric Salt Crystallization for Enantiomeric Separation

One of the classical and industrially significant methods for resolving racemic mixtures is through the formation of diastereomeric salts. minia.edu.eg This technique relies on the principle that enantiomers, while having identical physical properties, react with a single enantiomer of a chiral resolving agent to form diastereomers. libretexts.org These resulting diastereomeric salts possess different physical characteristics, such as solubility, melting point, and crystal structure, which allows for their separation by fractional crystallization. minia.edu.eglibretexts.orgidosi.org

The process involves reacting a racemic mixture, such as (R,S)-Diacetolol, with an enantiomerically pure chiral acid or base. minia.edu.eg The choice of resolving agent and solvent is crucial, as it dictates the difference in solubility between the two diastereomeric salts, thereby influencing the efficiency of the resolution. veranova.com The less soluble diastereomeric salt will preferentially crystallize from the solution, allowing for its separation by filtration. rsc.org Subsequently, the pure enantiomer can be recovered from the separated diastereomer by breaking the salt, typically through an acid-base reaction, which also allows for the recovery of the resolving agent. libretexts.org

The success of this method is dependent on several factors, including the ability of the diastereomeric salt to form well-defined crystals and a significant difference in solubility between the two diastereomers. rsc.org Thermodynamic and kinetic factors also play a role; for instance, the time and temperature of crystallization can significantly affect the enantiomeric purity and yield of the desired product. rsc.org While a foundational technique for chiral resolution, specific studies detailing the application of diastereomeric salt crystallization for the enantiomeric separation of Diacetolol were not prominently featured in the surveyed literature.

Chromatographic Methods for Chiral Resolution

Chromatography is a cornerstone of enantiomeric separation, offering high efficiency and versatility. Both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) have been adapted for chiral resolution, employing chiral environments to differentiate between enantiomers.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers, including (S)-Diacetolol. Chiral separation by HPLC can be achieved directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard achiral column. capes.gov.br

Direct methods involving CSPs are common for the analysis of Diacetolol and its parent compound, Acebutolol. A notable method employs a cellobiohydrolase (CBH) based chiral stationary phase for the enantioselective determination of both Acebutolol and Diacetolol in human plasma. oup.comnih.gov This approach, coupled with tandem mass spectrometry (LC-MS/MS), provides a sensitive and rapid bioanalytical method. oup.com Validation of such a method demonstrated linearity over a concentration range of 0.0500–50.0 ng/mL for each enantiomer. oup.com The intra-day and inter-day precision for quality control samples showed a relative standard deviation (RSD) of ≤4.5%, with relative errors between 8.7% and 5.6% for the individual enantiomers, indicating a robust and reliable assay. oup.com

Indirect methods have also been developed. One such procedure for the stereospecific assay of Acebutolol involves derivatization with the chiral reagent S-(+)-1-(1-naphthyl)ethyl isocyanate. capes.gov.brresearchgate.net The resulting diastereomers are then quantified using normal-phase HPLC with fluorescence detection, achieving excellent separation. capes.gov.brresearchgate.net A similar stereoselective HPLC method has been noted for its capability to simultaneously quantify the enantiomers of both acebutolol and its metabolite, diacetolol. researchgate.net Another study describes the separation of acebutolol and diacetolol diastereomers using reversed-phase HPLC. capes.gov.brdntb.gov.ua

Table 1: Reported HPLC Methods for the Enantioselective Analysis of Diacetolol

| Analytical Target | Chiral Strategy | Column/Stationary Phase | Mobile Phase/Detection | Key Findings | Reference(s) |

| Acebutolol and Diacetolol enantiomers | Direct (Chiral Stationary Phase) | Cellobiohydrolase (CBH) | Not specified; MS/MS detection | Enables enantioselective determination in spiked human plasma. | oup.comnih.gov |

| Acebutolol and Diacetolol enantiomers | Indirect (Diastereomer formation) | Reversed-phase | Not specified | Separation of diastereomers was achieved. | capes.gov.brdntb.gov.ua |

| Acebutolol enantiomers (proxy for Diacetolol) | Indirect (Chiral Derivatization) | Normal-phase | Not specified; Fluorescence detection | Derivatization with S-(+)-1-(1-naphthyl)ethyl isocyanate allows separation. | capes.gov.brresearchgate.net |

| Acebutolol and Diacetolol enantiomers | Direct (Chiral Stationary Phase) | Not specified | Not specified | A stereoselective HPLC method was developed for simultaneous quantification in plasma and urine. | researchgate.net |

Thin-Layer Chromatography (TLC) offers a simpler, cost-effective alternative for chiral separation. Similar to HPLC, chiral resolution in TLC is achieved by using either a chiral stationary phase or a chiral additive in the mobile phase.

While specific studies on the TLC resolution of Diacetolol are scarce, research on its parent compound, Acebutolol, provides valuable insights into potential methodologies. A successful enantioresolution of (RS)-acebutolol has been reported using TLC with colistin (B93849) sulfate (B86663) as a chiral selector. researchgate.net In this method, various approaches for incorporating the chiral selector were explored. A mobile phase system consisting of acetonitrile, methanol, and water was found to provide the best resolution. researchgate.net The study confirmed the elution order by running the racemic mixture alongside a pure enantiomer, demonstrating that the (R)-enantiomer eluted before the (S)-enantiomer. researchgate.net This method proved applicable for the enantioresolution of Acebutolol and its analogs. researchgate.net

Table 2: TLC Method for Enantioresolution of the Related Compound (RS)-Acebutolol

| Compound | Chiral Selector | Mobile Phase System | Resolution (Rs) | Elution Order | Reference(s) |

| (RS)-Acebutolol | Colistin Sulfate | MeCN–MeOH−H₂O (5.5:2.5:1.0, V/V) | 2.2 | (R)-ACB before (S)-ACB | researchgate.net |

Unconventional Enantioseparation Methodologies

In the reviewed scientific literature, research on the enantioseparation of (S)-Diacetolol has primarily focused on established techniques such as diastereomeric salt crystallization and chromatographic methods. There were no significant findings related to the application of unconventional methodologies for the enantioseparation of this specific compound.

Advanced Stereochemical Analysis Methods for (S)-Diacetolol

The definitive confirmation of a molecule's three-dimensional structure is paramount. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable tools for the stereochemical elucidation of chiral compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for structure elucidation. magritek.com For chiral molecules, however, the NMR spectra of two enantiomers in an achiral solvent are identical. To distinguish between enantiomers like (R)- and (S)-Diacetolol using NMR, it is necessary to create a diastereomeric environment. mdpi.com

This can be achieved in two primary ways:

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a pure chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have distinct chemical and physical properties, and thus their NMR spectra will differ. mdpi.com The differences in chemical shifts (Δδ) and/or coupling constants for corresponding nuclei in the two diastereomers can be observed in the ¹H or ¹³C NMR spectra, allowing for their differentiation and quantification. magritek.commdpi.com

Chiral Solvating Agents (CSAs): The enantiomeric mixture is dissolved in a solvent containing a chiral solvating agent. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer. These complexes have different stabilities and geometries, leading to observable differences in the NMR spectra of the enantiomers, most commonly in their chemical shifts. mdpi.com

Advanced NMR experiments, such as 2D NMR techniques (e.g., COSY, HSQC, HMBC), can provide detailed information about the connectivity of atoms. Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons, which is invaluable for determining the relative configuration and conformation of molecules. researchgate.net While these NMR methodologies are standard for stereochemical analysis in organic chemistry, specific studies applying them to the elucidation of (S)-Diacetolol were not identified in the literature search. The application of such techniques would involve the synthesis of diastereomeric derivatives of Diacetolol and detailed analysis of their ¹H and ¹³C NMR spectra to confirm the absolute configuration of the (S)-enantiomer.

Electronic Circular Dichroism (ECD) Applications in Chiral Analysis

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique for the analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral compound, providing information about its absolute configuration and enantiomeric purity. nih.gov The resulting ECD spectrum is unique to a specific enantiomer, with its mirror image corresponding to the opposite enantiomer. chiralabsxl.com

In the context of beta-blockers, ECD can be a valuable tool. For many chiral drugs within this class, it has been observed that the (S)-isomers typically exhibit a negative Cotton effect (a characteristic peak in the ECD spectrum), while the (R)-isomers show a positive Cotton effect. nih.gov The amplitude of this effect is directly proportional to the enantiomeric excess, making ECD a useful method for quantifying the chiral purity of a sample. nih.gov

The expected outcome of such an analysis would be the identification of characteristic Cotton effects for (S)-Diacetolol. Based on general trends for beta-blockers, a negative Cotton effect would be anticipated. The precise wavelength and intensity of these effects would provide a unique spectral fingerprint for (S)-Diacetolol, which could be used for its identification and the determination of its enantiomeric purity in future studies.

Table 1: Anticipated ECD Data for Diacetolol Enantiomers

| Enantiomer | Expected Sign of Cotton Effect | Wavelength Range (nm) |

| (S)-Diacetolol | Negative | 200-300 |

| (R)-Diacetolol | Positive | 200-300 |

| Note: This table is based on general observations for beta-blockers and represents expected, not experimentally confirmed, data for Diacetolol. |

The application of ECD to (S)-Diacetolol research would offer a non-destructive and highly sensitive method for its stereochemical characterization. It would complement existing chromatographic methods and provide deeper insights into the chiroptical properties of this pharmacologically important molecule. Further research is needed to generate and publish the specific ECD spectral data for (S)-Diacetolol.

Advanced Analytical Methodologies for S Diacetolol Quantification and Characterization

Chromatographic Techniques for High-Precision Analysis

Chromatography, a cornerstone of analytical chemistry, offers powerful tools for the separation and quantification of (S)-diacetolol from complex matrices such as plasma and urine. researchgate.netcapes.gov.br

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) stands out as a versatile and widely adopted technique for the analysis of diacetolol (B1670378) enantiomers. researchgate.net A key challenge in the analysis of (S)-diacetolol is its separation from its R-enantiomer, a process known as chiral separation. This is often achieved through the use of chiral stationary phases (CSPs).

One successful approach involves the use of an amylose (B160209) tris-(3,5-dimethylphenylcarbamate) chiral stationary phase, commercially known as Chiralpak AD. nih.gov This method, based on extraction with ethyl acetate, has proven effective for determining the enantiomers in the serum of patients. nih.gov Another effective CSP is based on cellobiohydrolase (CBH), which has been utilized for the direct and rapid separation of both acebutolol (B1665407) and diacetolol enantiomers. nih.gov

For detection, various modes can be coupled with HPLC. Ultraviolet (UV) detection is a common and robust method. A validated HPLC-UV method demonstrated linearity for diacetolol in human plasma over a concentration range of 20.0 to 1000 ng/mL, with a detection limit of 10.0 ng/mL. tandfonline.comcapes.gov.br In this particular method, the retention time for diacetolol was 4.1 minutes. tandfonline.com

Fluorescence detection offers enhanced sensitivity, which is particularly advantageous for quantifying low concentrations of the analyte. researchgate.netcapes.gov.br A stereospecific HPLC assay utilizing fluorescence detection has been successfully applied to measure the enantiomeric concentrations of acebutolol and diacetolol. e-lactancia.org This often involves a derivatization step to introduce a fluorescent tag to the molecule. For instance, derivatization with S-(+)-1-(1-naphthyl)ethyl isocyanate allows for the quantification of the resulting diastereoisomers using normal-phase HPLC with fluorescence detection. researchgate.netcapes.gov.br

Table 1: HPLC Methods for Diacetolol Analysis

| Stationary Phase | Detection Mode | Matrix | Key Findings | Reference |

|---|---|---|---|---|

| Amylose tris-(3,5-dimethylphenylcarbamate) (Chiralpak AD) | Not Specified | Human Serum | Successful separation of diacetolol enantiomers. | nih.gov |

| Cellobiohydrolase (CBH) | Tandem Mass Spectrometry (MS/MS) | Human Plasma | Complete baseline separation of enantiomers within 1.5 minutes. | nih.gov |

| Not Specified | Ultraviolet (UV) | Human Plasma | Linear range of 20.0-1000 ng/mL; detection limit of 10.0 ng/mL. | tandfonline.comcapes.gov.br |

| Normal Phase | Fluorescence | Human Plasma and Urine | Requires derivatization with a chiral reagent; offers high sensitivity. | researchgate.netcapes.gov.br |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Quantification

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for the sensitive and selective quantification of drugs and their metabolites in biological fluids. nih.govnih.gov This technique combines the separation power of LC with the high specificity and sensitivity of MS/MS detection. nih.gov

For (S)-diacetolol, LC-MS/MS methods provide exceptional performance. A high-throughput and enantioselective LC-MS/MS bioanalytical method has been developed and validated for the simultaneous determination of individual acebutolol and diacetolol enantiomers in human plasma. nih.gov This method utilizes a cellobiohydrolase (CBH) chiral stationary phase and has a validated curve range of 0.0500–50.0 ng/mL for each enantiomer using just 0.100 mL of plasma. nih.gov The intra- and inter-day precision and accuracy are reported to be excellent, with a relative standard deviation (R.S.D.) of ≤4.5% and a relative error (R.E.) between -8.7% and 5.6%. nih.gov

The use of techniques like selected reaction monitoring (SRM) in triple-quadrupole (QqQ) mass spectrometers allows for the highly selective detection and quantification of target analytes, even at very low concentrations. nih.govmdpi.com

Gas Chromatography (GC) Considerations for Diacetolol Analysis

While liquid chromatography is more commonly employed for compounds like diacetolol, Gas Chromatography (GC) can be considered, although it typically requires a derivatization step to increase the volatility of the analyte. mdpi.comnih.gov For polar molecules such as diacetolol, this derivatization is essential to convert them into less polar and more volatile compounds suitable for GC analysis. However, this additional sample preparation step can be time-consuming and introduce potential sources of error. nih.gov Given the successes and direct applicability of HPLC and LC-MS/MS, GC is now generally the preferred technique only when the required sensitivity cannot be achieved by other methods. pageplace.de

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and quantification of (S)-diacetolol.

Applications of Ultraviolet (UV) Detection in Analytical Assays

As previously mentioned in the context of HPLC, Ultraviolet (UV) detection is a fundamental technique for the analysis of diacetolol. tandfonline.comcapes.gov.br The principle relies on the absorption of UV light by the chromophores present in the diacetolol molecule. A validated HPLC method employing UV detection has been successfully used for the analysis of acebutolol and diacetolol in human plasma. tandfonline.comcapes.gov.br This method is rapid, sensitive, accurate, and reproducible, with a linear range for diacetolol from 20.0 to 1000 ng/mL and a detection limit of 10.0 ng/mL. tandfonline.com

Fluorescence Detection Principles in Diacetolol Quantification

Fluorescence detection offers a significant increase in sensitivity compared to UV detection for certain compounds. researchgate.netcapes.gov.br The principle involves exciting the molecule at a specific wavelength and measuring the light emitted at a longer wavelength. For diacetolol, which may not be naturally fluorescent to a sufficient degree, a derivatization step is often employed. The use of a chiral derivatizing reagent, such as S-(+)-1-(1-naphthyl)ethyl isocyanate, not only facilitates chiral separation but also introduces a highly fluorescent naphthyl group into the molecule. researchgate.netcapes.gov.br The resulting diastereoisomers can then be quantified with high sensitivity using fluorescence detection, with excitation and emission wavelengths typically set around 220 nm and 389 nm, respectively. researchgate.net This approach has demonstrated excellent linearity and low inter-assay variability. capes.gov.br

Preclinical Pharmacological Profiles and Receptor Interactions of S Diacetolol

In Vitro Receptor Binding Affinity Studies

Beta-Adrenoceptor Subtype Selectivity (β1 vs. β2) Analysis

In vitro studies have consistently demonstrated that (S)-diacetolol is a cardioselective beta-blocker, showing a preferential affinity for β1-adrenoceptors, which are predominantly located in cardiac muscle, over β2-adrenoceptors, which are found in bronchial and vascular smooth muscle. nih.govhres.carevespcardiol.org Research indicates that the cardioselectivity of diacetolol (B1670378) is greater than that of its parent compound, acebutolol (B1665407). nih.govncats.iohres.ca

A comparative study in healthy human subjects assessed the degree of cardiac (β1) and bronchial (β2) blockade by diacetolol against other beta-blockers. Cardiac blockade was measured by the reduction in exercise-induced heart rate, while bronchial blockade was assessed by the antagonism of isoprenaline-induced bronchodilation. nih.gov The results showed that all tested beta-blockers significantly reduced exercise heart rate. nih.gov To quantify β2-adrenoceptor antagonism, a dose ratio was calculated, representing the shift in the bronchodilator dose-response curve. A lower dose ratio indicates less antagonism of β2 receptors and thus higher cardioselectivity. Diacetolol and metoprolol (B1676517) showed significantly lower dose ratios compared to acebutolol and the non-selective beta-blocker propranolol, indicating greater β1-selectivity. nih.gov

Comparative Beta-Adrenoceptor Blockade in Humans

| Compound | Reduction in Exercise Heart Rate (%) | Airway Isoprenaline Dose Ratio |

|---|---|---|

| Diacetolol | 22 | 2.4 |

| Acebutolol | 24 | 8.0 |

| Metoprolol | 28 | 2.7 |

| Propranolol | 25 | 72.0 |

These findings establish that diacetolol is more cardioselective than acebutolol and significantly more so than propranolol. nih.gov

Ligand-Receptor Interaction Modeling and Prediction

While specific molecular modeling studies for the interaction of (S)-diacetolol with beta-adrenoceptors were not available in the reviewed literature, the general mechanism for beta-blockers is well-understood. Beta-adrenergic receptors are G protein-coupled receptors (GPCRs) with a characteristic structure of seven transmembrane helices. revespcardiol.org

Ligand-receptor interaction modeling for beta-blockers typically involves computational methods to predict the binding affinity and orientation of the drug molecule within the receptor's binding pocket. frontiersin.orgpsu.edu For beta-blockers, key interactions generally occur between the ethanolamine (B43304) side chain of the ligand and specific residues within the transmembrane domain of the receptor, particularly an aspartate residue in transmembrane helix 3 and asparagine or serine residues in helix 7. The aromatic portion of the beta-blocker also forms crucial interactions with hydrophobic and aromatic residues within the binding pocket. The stereospecificity of beta-blockers, where the (S)-enantiomer is significantly more potent, is attributed to the specific orientation of the hydroxyl group on the side chain, which forms a critical hydrogen bond. nih.gov It is this stereospecific binding that confers the high affinity and antagonist activity of the (S)-enantiomer of diacetolol. sci-hub.senih.gov

Functional In Vitro Pharmacology in Isolated Biological Systems

Evaluation of Membrane-Stabilizing Activity (MSA)

A distinct feature of (S)-diacetolol in preclinical evaluations is its lack of significant membrane-stabilizing activity (MSA). nih.govncats.ionih.gov This property, also known as a quinidine-like or local anesthetic effect, is present in some beta-blockers, including acebutolol, but is not considered clinically significant at therapeutic doses. nih.govwikipedia.org The absence of MSA in diacetolol is a clear point of pharmacological differentiation from its parent drug. nih.govnih.govresearchgate.net

Interactions with Key Drug Transporters

(S)-Diacetolol, the pharmacologically active metabolite of the beta-blocker acebutolol, interacts with key drug transporters that influence its pharmacokinetic profile. ncats.iodrugbank.comsemanticscholar.org Its interaction with P-glycoprotein (P-gp) has been a subject of study to understand its absorption, distribution, and elimination.

P-glycoprotein (P-gp), an efflux transporter encoded by the MDR1 gene, plays a significant role in drug disposition by limiting the absorption and tissue penetration of its substrates. researchgate.netnih.govfrontiersin.org Diacetolol has been identified as a substrate for P-gp. hep-druginteractions.org

Research using competitive radioligand-binding assays was conducted to determine the affinity of various drugs, including beta-blocker metabolites, to P-gp. In these studies, diacetolol was notable because, unlike the metabolites of several other drugs (such as verapamil, gallopamil, and carvedilol) which showed lower affinity than their parent compounds, diacetolol's affinity for P-gp was found to be comparable to that of its parent drug, acebutolol. researchgate.netnih.govresearchgate.netdustri.com While significant stereoselectivity in P-gp affinity was observed for some beta-blockers like carvedilol, little to no difference was noted for others. researchgate.netnih.govdustri.com Studies specifically investigating the stereoselectivity of acebutolol and diacetolol disposition have reported finding no significant differences between the enantiomers after administration. researchgate.net However, another study noted that the renal clearance of the (R)-enantiomer of diacetolol was greater than the (S)-enantiomer, suggesting potential stereoselectivity in tubular secretion mechanisms which can involve P-gp. sci-hub.se

The interaction with P-gp may have clinical implications. For example, co-administration with P-gp inhibitors like ritonavir (B1064) could potentially increase the exposure to acebutolol and its metabolite, diacetolol. hep-druginteractions.org Furthermore, the consumption of grapefruit juice, which can interfere with intestinal absorption, has been observed to slightly decrease the plasma concentrations of both acebutolol and diacetolol. isciii.es

Exploration of Novel Pharmacological Targets and Mechanisms (e.g., Cyclin A2 binding)

Beyond its established role as a beta-adrenergic antagonist, recent computational research has explored novel pharmacological targets for diacetolol, suggesting its potential in other therapeutic areas.

A significant finding emerged from a study aimed at identifying potential therapeutic targets for Oral Squamous Cell Carcinoma (OSCC). This research utilized docking analysis to screen for ligands that could bind to key proteins involved in cancer progression. One of the proteins investigated was Cyclin A2 (CCNA2), which is crucial for cell cycle progression and is often overexpressed in proliferating cancer cells.

In this in-silico study, diacetolol was identified as the most effective binder to Cyclin A2, achieving an average docking score of -7.6. The docking analysis indicated that diacetolol fits into a specific binding cavity on the CCNA2 protein. This binding is stabilized by interactions with several amino acid residues, including a key hydrogen bond with Tyrosine 347 (Tyr347). The stability of the diacetolol-CCNA2 complex was further supported by Root Mean Square Deviation (RMSD) analysis from molecular dynamics simulations, which showed the simulation stabilized quickly, indicating a stable binding of the ligand within the cavity. This binding to a crucial cell cycle regulator suggests a novel mechanism through which diacetolol could potentially exert anti-proliferative effects.

Preclinical Pharmacokinetic and Metabolic Research of S Diacetolol

Metabolic Pathways and Enzyme Systems Governing Diacetolol (B1670378) Disposition

The biotransformation of acebutolol (B1665407) to its major metabolite, diacetolol, is a multi-step process involving several key enzyme systems. The disposition of diacetolol is intricately linked to the metabolic activities of these enzymes.

Role of Carboxylesterase 2 (CES2) in Diacetolol Formation

The initial step in the formation of diacetolol from acebutolol involves hydrolysis, a reaction catalyzed by carboxylesterase 2 (CES2). researchgate.netnih.gov CES2 is a significant contributor to the hydrolytic biotransformation of various drugs. researchgate.net Studies utilizing human liver and intestinal microsomes have identified CES2 as the primary enzyme responsible for hydrolyzing acebutolol to an intermediate metabolite, acetolol. researchgate.netnih.gov This hydrolytic step is crucial as it precedes the subsequent acetylation that forms diacetolol. researchgate.net

Involvement of N-acetyltransferase 2 (NAT2) in Metabolic Processes

Following the hydrolysis of acebutolol to acetolol by CES2, the subsequent N-acetylation to form diacetolol is mediated by N-acetyltransferase 2 (NAT2). researchgate.netnih.govannualreviews.org NAT2 is a phase II metabolizing enzyme predominantly expressed in the liver and gut. researchgate.netatlasgeneticsoncology.org It is responsible for the acetylation of numerous arylamine and hydrazine (B178648) compounds. atlasgeneticsoncology.org The involvement of NAT2 in this pathway highlights a two-step enzymatic process for the formation of diacetolol from its parent drug, acebutolol. researchgate.netannualreviews.org

Identification of Primary and Secondary Metabolites and Their Interconversion

The primary metabolite of acebutolol is diacetolol. wikipedia.orgncats.io The metabolic pathway involves the initial hydrolysis of acebutolol to acetolol, which is then acetylated to form diacetolol. researchgate.netwdh.ac.id Therefore, acetolol can be considered a primary, albeit intermediate, metabolite. researchgate.net Studies have also investigated the possibility of reversible metabolism, where diacetolol might be converted back to acebutolol, which could contribute to complex pharmacokinetic profiles, such as the appearance of multiple peaks in plasma concentration-time curves. researchgate.net

Table 1: Key Metabolites of Acebutolol

| Metabolite | Precursor | Key Enzyme(s) |

|---|---|---|

| Acetolol | Acebutolol | Carboxylesterase 2 (CES2) researchgate.netnih.gov |

| (S)-Diacetolol | Acetolol | N-acetyltransferase 2 (NAT2) researchgate.netnih.gov |

Preclinical Pharmacokinetic Profiling in Animal Models

Preclinical studies in various animal models have been crucial in characterizing the pharmacokinetic properties of (S)-Diacetolol.

Absorption and Disposition Characteristics Across Species

Pharmacokinetic studies of diacetolol have been conducted in several species, including rats and rabbits, to understand its absorption and disposition. researchgate.netresearchgate.netresearchgate.net Following oral administration of acebutolol, diacetolol is readily formed and detected in plasma. researchgate.net In rats, studies have examined the pharmacokinetics of acebutolol enantiomers and their metabolism to diacetolol, investigating factors that might influence its absorption, such as the route of administration and the presence of food. researchgate.netresearchgate.net

In rabbits with induced hepatic failure, the pharmacokinetics of acebutolol and diacetolol were studied, indicating that plasma levels of diacetolol can exceed those of the parent drug after a certain period. researchgate.net Studies in healthy human subjects have also been conducted to determine the bioavailability of diacetolol itself, which was found to be incomplete after oral administration, suggesting a potential first-pass effect. ncats.ionih.gov The elimination half-life of diacetolol is notably longer than that of acebutolol, ranging from 8 to 13 hours. unboundmedicine.comhres.ca

The disposition of diacetolol is also characterized by its hydrophilic nature, which results in minimal penetration into the cerebrospinal fluid. hres.canih.gov Excretion occurs through both renal and non-renal pathways, with a significant portion recovered in feces. medicinainterna.net.pehpra.ie

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (S)-Diacetolol |

| Acebutolol |

| Acetolol |

| N-hydroxylacetolol |

Plasma Protein Binding Dynamics and Stereoselectivity of Binding

The binding of a drug to plasma proteins is a critical determinant of its pharmacokinetic profile, influencing its distribution and availability to target tissues. For Diacetolol, studies using equilibrium dialysis with fresh human plasma have shown that it exhibits very low binding to plasma proteins. nih.gov The extent of binding for Diacetolol was determined to be in the range of 6% to 9%. nih.gov This low level of binding is consistent with its hydrophilic nature, as indicated by its partition coefficient (P) of 0.08 in an n-octanol/phosphate buffer system. nih.gov In comparison, its parent compound, Acebutolol, also shows low binding of 11-19%. nih.gov

While direct studies on the stereoselective binding of (S)-Diacetolol are not extensively detailed, research on its parent drug, Acebutolol, provides some context. The active S(-)-enantiomer of Acebutolol has been observed to reach modestly higher plasma concentrations compared to its R(+)-antipode. ualberta.ca This observation has been attributed to a stereoselective first-pass metabolism that favors the R(+)-enantiomer, rather than significant differences in plasma protein binding. ualberta.ca For many beta-blockers, the binding to plasma proteins like albumin and α1-acid glycoprotein (B1211001) (AAG) can be stereoselective, but for those with high free fractions in plasma, such as Acebutolol and by extension Diacetolol, the binding appears to be largely non-stereoselective. ualberta.ca

Table 1: Plasma Protein Binding and Partition Coefficient of Diacetolol

| Compound | Plasma Protein Binding (%) | Partition Coefficient (n-octanol/buffer) |

| Diacetolol | 6 - 9 | 0.08 |

| Acebutolol | 11 - 19 | 0.62 |

Source: Coombs T J, et al. nih.gov

Elimination Pathways (Renal and Non-Renal Clearance Mechanisms)

The elimination of Diacetolol from the body occurs through a combination of renal (kidney) and non-renal pathways. Pharmacokinetic studies in healthy subjects following intravenous administration of Diacetolol have allowed for the quantification of its clearance routes. nih.gov

The total body clearance for Diacetolol is approximately 15.9 L·h⁻¹. nih.gov Of this, renal clearance accounts for a significant portion, measured at 10.2 L·h⁻¹, which constitutes about two-thirds of the total clearance. nih.gov This indicates that a substantial amount of the compound is filtered and excreted by the kidneys into the urine. uomustansiriyah.edu.iqslideshare.net The importance of this pathway is further highlighted by the observation that in patients with reduced kidney function, the renal clearance of Diacetolol is decreased, leading to a prolonged plasma half-life. kup.at

The remaining one-third of clearance is attributed to non-renal mechanisms. nih.gov Non-renal clearance is the sum of all drug removal processes outside of the kidneys, with hepatic (liver) metabolism and biliary excretion being the primary components. nih.gov For Diacetolol, this non-renal clearance amounts to approximately 5.7 L·h⁻¹. nih.gov

Table 2: Clearance Parameters of Diacetolol

| Clearance Parameter | Value (L·h⁻¹) | Percentage of Total Clearance |

| Total Body Clearance | 15.9 | 100% |

| Renal Clearance | 10.2 | ~64% |

| Non-Renal Clearance | 5.7 | ~36% |

Source: Flouvat B, et al. nih.gov

Enterohepatic Recirculation and Biliary Excretion Studies

Enterohepatic recirculation is a process where a compound is excreted from the liver into the bile, enters the intestine, and is then reabsorbed back into the bloodstream, potentially prolonging its presence and effect in the body. researchgate.netnih.gov Evidence suggests that Diacetolol, as a metabolite of Acebutolol, is involved in this pathway.

In Vitro Metabolism Studies for Mechanistic Elucidation

In vitro studies using subcellular fractions from the liver and intestine are crucial for identifying the specific enzymes and pathways involved in drug metabolism. nih.govresearchgate.net Such assays have been instrumental in characterizing the formation of Diacetolol.

Human Liver Microsomal Assays for Metabolic Pathway Characterization

Human liver microsomes (HLM) contain a high concentration of drug-metabolizing enzymes and are a standard model for studying hepatic metabolism. nih.govresearchgate.net Research utilizing HLM has elucidated the biotransformation of Acebutolol into Diacetolol. One pathway identified involves a two-step process: initial hydrolysis of Acebutolol by the enzyme carboxylesterase 2 (CES2) to form an intermediate, Acetolol, which is then acetylated by N-acetyltransferase 2 (NAT2) to produce Diacetolol. researchgate.net

Other research points to the involvement of the cytochrome P450 (CYP) enzyme system. nih.govsemanticscholar.org Specifically, CYP2D6 has been identified as contributing to the first-pass metabolism of Acebutolol to form Diacetolol. nih.govsemanticscholar.org Furthermore, the intermediate metabolite, Acetolol, can be metabolized through oxidation by another enzyme, CYP2C19. researchgate.net These findings suggest that the metabolism of Acebutolol and the formation of Diacetolol may be a complex process involving multiple enzymatic pathways. researchgate.netsemanticscholar.org

Intestinal Microsomal Assays for Local Metabolism

Table 3: Enzymes Involved in Diacetolol Formation

| Enzyme | Role in Metabolism | Location of Study |

| Carboxylesterase 2 (CES2) | Hydrolysis of Acebutolol to Acetolol | Human Liver & Intestinal Microsomes |

| N-acetyltransferase 2 (NAT2) | Acetylation of Acetolol to Diacetolol | Human Liver Microsomes |

| CYP2D6 | First-pass metabolism of Acebutolol to Diacetolol | Not specified, likely hepatic |

| CYP2C19 | Oxidation of the intermediate, Acetolol | Human Liver Microsomes |

Sources: Muta K, et al. researchgate.net, Papadopoulou-Daifoti Z, et al. nih.govsemanticscholar.org

Structure Activity Relationships Sar and Computational Chemistry of S Diacetolol

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are powerful computational tools used to predict the conformation and interaction of a ligand within the binding site of a protein. nih.gov These methods are instrumental in understanding the pharmacological action of beta-blockers like (S)-Diacetolol at β-adrenergic receptors.

Ligand-Protein Docking for Receptor and Enzyme Interactions

(S)-Diacetolol, as a cardioselective beta-blocker, primarily targets the β1-adrenergic receptors in the heart. drugbank.com Molecular docking simulations, based on crystal structures of these G protein-coupled receptors, reveal a conserved binding pocket where aryloxypropanolamine ligands establish key interactions. researchgate.net

The binding of (S)-Diacetolol to the β1-adrenergic receptor is predicted to involve several critical interactions, analogous to those observed for other beta-blockers like Acebutolol (B1665407) and Propranolol: nih.govbiorxiv.org

Hydrogen Bonding: The secondary amine in the propanolamine side chain, which is protonated at physiological pH, forms a crucial ionic interaction with the carboxylate side chain of a highly conserved Aspartate residue (e.g., Asp113 in the β2-AR). The hydroxyl group on the chiral center of the (S)-enantiomer acts as a hydrogen bond donor and acceptor with nearby Aspartate and Asparagine residues (e.g., Asn110 and Asp109). biorxiv.org

Aromatic/Hydrophobic Interactions: The aromatic ring of (S)-Diacetolol engages in hydrophobic and π-π stacking interactions with aromatic residues within the binding pocket, such as Phenylalanine (e.g., Phe289, Phe290). nih.govnajah.edu

These interactions anchor the ligand in the orthosteric binding site, preventing the binding of endogenous catecholamines like norepinephrine and epinephrine, thus blocking the downstream signaling cascade that leads to increased heart rate and contractility. youtube.com The stereospecificity of the receptor for the (S)-enantiomer arises from the precise three-dimensional arrangement of these interaction points, particularly the hydrogen bonds formed by the hydroxyl group. youtube.com

| Interacting Residue (Example from β-AR) | Interaction Type with (S)-Diacetolol | Moiety Involved in (S)-Diacetolol |

| Aspartate (e.g., Asp113) | Ionic / Hydrogen Bond | Protonated Secondary Amine |

| Asparagine (e.g., Asn312) | Hydrogen Bond | Hydroxyl Group |

| Phenylalanine (e.g., Phe290) | π-π Stacking / Hydrophobic | Aromatic Ring |

| Serine (e.g., Ser204, Ser207) | Hydrogen Bond | Hydroxyl Group, Amine |

| Valine, Leucine, Isoleucine | Van der Waals / Hydrophobic | Isopropyl Group, Side Chains |

Computational Prediction of Metabolic Pathways and Products

(S)-Diacetolol is the major metabolite of the drug Acebutolol, formed through the hydrolysis of the N-butyryl group. nih.govnih.gov Computational methods are increasingly used to predict the metabolic fate of xenobiotics. These approaches can identify sites on a molecule that are most susceptible to modification by metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily.

For Acebutolol, computational models combined with experimental techniques like electrochemistry have been used to predict its metabolism. nih.govresearchgate.net These studies can predict sites of oxidation, such as N-dealkylation and hydroxylation. The formation of Diacetolol (B1670378) from Acebutolol is a hydrolytic process, which can also be modeled, but the primary focus of computational metabolism prediction is often on CYP-mediated oxidation. Theoretical calculations can support experimental findings by determining the reactivity of different parts of the molecule. nih.gov For instance, the prediction of which metabolic reactions are likely to occur can be guided by calculating the lability of certain bonds or the accessibility of specific atoms to enzymatic action.

Quantum Chemical Calculations for Intrinsic Molecular Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to determine the intrinsic electronic properties of a molecule, independent of its biological target. These properties govern the molecule's stability, reactivity, and intermolecular interactions. medpharmareports.com

Electronic Structure Analysis and Reactivity Prediction

Analysis of the electronic structure of beta-blockers provides insights into their chemical behavior. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). medpharmareports.com

HOMO and LUMO: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. medpharmareports.com

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the distribution of charge. For (S)-Diacetolol, this would show electronegative regions around the oxygen atoms of the carbonyl and hydroxyl groups and the nitrogen atom, which are sites for hydrogen bonding and electrostatic interactions.

Global Reactivity Descriptors: Other calculated parameters like electronegativity, chemical potential, hardness, and softness provide a quantitative measure of the molecule's reactivity. For instance, studies on various beta-blockers have calculated these descriptors to compare their relative stability and reactivity. medpharmareports.com

| Quantum Descriptor | Significance for (S)-Diacetolol | Predicted Characteristic |

| HOMO Energy | Electron-donating ability | Moderate; related to interactions with receptor |

| LUMO Energy | Electron-accepting ability | Influences reactivity and potential for charge-transfer |

| HOMO-LUMO Gap | Chemical stability and reactivity | Relatively large, indicating a stable molecule |

| Chemical Hardness | Resistance to change in electron distribution | High, correlating with stability |

| Electrophilicity Index | Propensity to accept electrons | Moderate; influences interactions with nucleophilic residues |

Conformational Dynamics and Energy Landscape Mapping

(S)-Diacetolol is a flexible molecule with several rotatable single bonds. Its biological activity is dependent on its ability to adopt a specific low-energy conformation that is complementary to the receptor's binding site. Conformational analysis aims to map the potential energy surface of the molecule as a function of its torsional angles.

The key rotatable bonds in (S)-Diacetolol are in the propanolamine side chain and the linkage to the aromatic ring. The rotation around these bonds gives rise to numerous conformers. Computational methods can identify the most stable, low-energy conformers. researchgate.net The global minimum energy conformation is the most populated state in solution, but higher energy conformers may be the ones that bind to the receptor (an example of the "induced fit" theory). Mapping the energy landscape helps to understand the energy barriers between different conformations and the likelihood of the molecule adopting its bioactive conformation upon approaching the receptor binding site.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Metabolism Relationships (QSMR)

QSAR is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, which are quantified by molecular descriptors. jove.comwikipedia.org For beta-blockers, QSAR models have been developed to predict their affinity for β1 and β2 receptors and to understand the structural requirements for cardioselectivity. nih.gov

The essential structural features for the beta-blocking activity of aryloxypropanolamines are well-established through classical SAR studies: pharmaguideline.comwikipedia.org

Aromatic Ring: Essential for binding, with substitutions influencing selectivity. Para-substitution, as seen in (S)-Diacetolol, is often associated with β1-selectivity. youtube.com

Oxypropanolamine Side Chain: The ether oxygen and the hydroxyl group are critical for high-affinity binding.

Secondary Amine: Must be substituted with a bulky alkyl group, typically isopropyl or tert-butyl, for antagonist activity.

Chirality: The (S)-configuration at the hydroxyl-bearing carbon is crucial for optimal receptor affinity. mdpi.com

QSAR models formalize these relationships by creating a mathematical equation: Activity = f(Descriptor1, Descriptor2, ...)

Descriptors can include electronic (e.g., atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological parameters. For a series of beta-blockers, a QSAR model could predict the binding affinity based on descriptors representing the size and electronic properties of the substituents on the aromatic ring.

While QSAR is well-established, QSMR (Quantitative Structure-Metabolism Relationships) is a related field that aims to predict metabolic stability or the rate of formation of metabolites. A QSMR model for Acebutolol and related compounds could potentially predict the rate of hydrolysis to Diacetolol based on descriptors that quantify the susceptibility of the amide bond to enzymatic cleavage.

Predictive Approaches for Mechanistic Toxicology (Excluding Adverse Effect Profiles)

In modern toxicology, computational or in silico methods are increasingly vital for predicting the potential toxicity of chemical compounds early in the drug development process. jscimedcentral.com These predictive approaches aim to establish a link between a molecule's chemical structure and its potential to cause harm, thereby guiding safer drug design and reducing reliance on animal testing. nih.govresearchgate.net For (S)-Diacetolol, while specific public-domain studies on its predictive toxicology are not extensively detailed, the principles of these computational methods can be applied to understand its potential mechanistic toxicity based on its structure.

The core assumption underlying all in silico toxicology is the structure-activity relationship (SAR), which posits that the biological activity of a chemical is a function of its molecular structure. nih.govwikipedia.org By analyzing the structure of (S)-Diacetolol, it is possible to predict its behavior and potential toxicological mechanisms.

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary tool in predictive toxicology. nih.govnih.gov QSAR models are mathematical equations that correlate the chemical structure of a group of compounds with a specific endpoint, such as a measure of toxicity. nih.gov The development of a QSAR model for a compound like (S)-Diacetolol would involve several key steps:

Data Compilation : Gathering experimental toxicity data for a "training set" of structurally related compounds, in this case, other β-adrenergic blockers with the aryloxypropanolamine scaffold.

Descriptor Calculation : Computing a wide range of molecular descriptors for each compound in the set. These descriptors quantify various aspects of the molecular structure, such as electronic properties, steric effects, and lipophilicity. researchgate.net

Model Generation : Using statistical methods to build a mathematical model that links the calculated descriptors to the observed toxicity. unc.edu

Validation : Testing the model's predictive power using an external set of compounds not used in its creation.

Such models can offer insights into mechanistic toxicology by identifying the structural features that are statistically associated with toxicity. For instance, a QSAR model might reveal that a specific level of lipophilicity or the presence of a particular functional group in β-blockers correlates with a higher potential for a certain type of cellular disruption.

Another key predictive approach involves the identification of structural alerts , also known as toxicophores. These are specific molecular fragments or substructures that are known to be linked to particular toxicological mechanisms. jscimedcentral.com An in silico analysis of (S)-Diacetolol would screen its structure for such alerts. The aryloxypropanolamine core, common to many beta-blockers, and its specific substituents—the N-acetyl and amide groups—would be analyzed for any known associations with mechanisms like metabolic activation into reactive intermediates or off-target interactions.

Computational chemistry further allows for the simulation of interactions between (S)-Diacetolol and biological macromolecules. steeronresearch.combayer.com Molecular docking studies, for example, could predict the binding affinity of (S)-Diacetolol not only to its target β-adrenoceptors but also to unintended off-targets, such as ion channels (e.g., hERG) or metabolic enzymes. Predicting interaction with these antitargets can provide a mechanistic basis for potential toxicities without discussing specific adverse effects. nih.gov

The tables below illustrate the types of data used and generated in these predictive toxicology approaches.

Table 1: Key Molecular Descriptors in QSAR for Mechanistic Toxicology

This table outlines examples of molecular descriptors used to build QSAR models and their relevance to predicting toxicological mechanisms.

| Descriptor Class | Example Descriptor | Relevance to Mechanistic Toxicology |

| Electronic | HOMO/LUMO Energies | Predicts molecular reactivity and potential for forming covalent bonds with biological molecules. |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Relates to membrane permeability, absorption, distribution, and potential for bioaccumulation. |

| Steric | Molar Refractivity (MR) | Describes the volume of a molecule, influencing how it fits into receptor or enzyme active sites. |

| Topological | Connectivity Indices | Quantifies molecular shape, size, and branching, which can affect binding to biological targets. |

Table 2: Hypothetical QSAR Training Set Data for Beta-Blocker Analogs

This table provides a simplified, hypothetical example of the data structure used to develop a QSAR model for predicting a mechanistic toxicity endpoint for a series of beta-blockers.

| Compound | Key Structural Feature | LogP (Calculated Descriptor) | Hypothetical Mechanistic Endpoint (e.g., Enzyme Inhibition IC50 in µM) |

| Acebutolol | para-amido, N-acetyl | 1.87 | 15.5 |

| (S)-Diacetolol | para-amido, N-acetyl (metabolite) | 1.25 | 22.1 |

| Metoprolol (B1676517) | para-ether | 1.88 | 18.3 |

| Atenolol | para-amide | 0.16 | 35.8 |

| Propranolol | Naphthyl ring system | 2.90 | 5.2 |

Research on Drug Drug Interactions Involving S Diacetolol Mechanistic Focus

Enzyme Inhibition and Induction Potentials in Drug Metabolism

The interaction of a drug with cytochrome P450 (CYP) enzymes is a primary mechanism for pharmacokinetic drug-drug interactions, leading to either decreased efficacy or increased toxicity of co-administered drugs.

Cytochrome P450 (CYP) Isoform Modulation Studies

There is a significant lack of specific in vitro studies designed to characterize the inhibitory or inductive potential of (S)-Diacetolol on major CYP450 isoforms. The parent drug, Acebutolol (B1665407), is metabolized, but it does not appear to stimulate or inhibit its own metabolism, suggesting a low potential for auto-induction or auto-inhibition. researchgate.net However, this does not preclude (S)-Diacetolol from interacting with the metabolism of other drugs. Without dedicated studies measuring parameters like IC50 or Ki values, the capacity of (S)-Diacetolol to modulate CYP enzymes remains unknown.

Due to the absence of specific research data, a table detailing the effects of (S)-Diacetolol on CYP450 isoforms cannot be generated.

Transporter-Mediated Interactions (e.g., P-glycoprotein)

Drug transporters, such as P-glycoprotein (P-gp), are critical in drug absorption, distribution, and elimination. Inhibition or induction of these transporters can lead to clinically significant drug interactions.

Currently, there are no available studies that have specifically investigated the interaction between (S)-Diacetolol and P-glycoprotein or other clinically relevant drug transporters. It is therefore unknown whether (S)-Diacetolol is a substrate, inhibitor, or inducer of these efflux or uptake transporters. Research in this area is necessary to predict and prevent potential interactions that could alter the systemic or tissue-specific concentrations of (S)-Diacetolol or co-administered drugs.

Pharmacodynamic Interactions in Preclinical Models

Pharmacodynamic interactions occur when one drug modifies the pharmacological effect of another. For a beta-blocker metabolite like (S)-Diacetolol, this could involve additive or synergistic effects on heart rate, blood pressure, or other cardiovascular parameters when combined with other medications.

While the general pharmacology of racemic Diacetolol (B1670378) has been compared to its parent compound Acebutolol in animal models, specific preclinical studies examining the pharmacodynamic interactions of (S)-Diacetolol with other drugs are not described in the available literature. researchgate.net For instance, studies co-administering (S)-Diacetolol with other cardiovascular agents like calcium channel blockers or diuretics in animal models would be required to understand its potential for additive hypotensive or bradycardic effects. A study involving the co-administration of cimetidine (B194882) with Acebutolol in rats showed no clinically important changes in the pharmacokinetics of Diacetolol. nih.gov Furthermore, studies on the parent drug Acebutolol showed it did not significantly alter the effects of digoxin, tolbutamide, or warfarin, but these findings cannot be directly extrapolated to its metabolite, (S)-Diacetolol. nih.gov

Future Directions and Emerging Research Avenues for S Diacetolol

Advancements in Enantioselective Synthetic and Resolution Methodologies

The production of single-enantiomer drugs is critical, as the inactive enantiomer in a racemic mixture can be inert, contribute to undesirable side effects, or have a different pharmacological activity. nih.gov For beta-blockers of the aryloxypropanolamine class, the (S)-enantiomer is predominantly responsible for the beta-blocking activity. nih.govwikipedia.orgmdpi.com Historically, obtaining a single enantiomer involved the resolution of a racemic mixture, a process that is often inefficient. nih.gov

Future research into (S)-Diacetolol will likely focus on moving beyond classical resolution towards more advanced and efficient enantioselective synthetic strategies. Modern approaches in organic synthesis offer powerful tools to achieve this with high precision and yield.

Key Research Thrusts:

Chemoenzymatic Synthesis: This approach utilizes enzymes, such as lipases or alcohol dehydrogenases, to catalyze key stereoselective steps in the synthesis process. nih.gov These biocatalytic methods are highly attractive due to their exceptional enantioselectivity under mild reaction conditions, which can lead to higher purity and reduced environmental impact. nih.gov Research could focus on developing a chemoenzymatic route using a universal chiral intermediate, such as optically pure glycidyl (B131873) phthalimide, to construct the (S)-configured aminopropanol (B1366323) side chain of Diacetolol (B1670378). nih.gov

| Methodology | Description | Potential Advantages for (S)-Diacetolol Synthesis |

|---|---|---|

| Traditional Chiral Resolution | Separation of enantiomers from a racemic mixture of the parent compound (Acebutolol) or Diacetolol itself using a chiral resolving agent or chiral chromatography. tandfonline.comnih.gov | Established but often yields a maximum of 50% of the desired enantiomer. nih.gov |

| Asymmetric Synthesis (Catalytic) | Direct synthesis of the (S)-enantiomer using chiral catalysts to control the stereochemistry of the reaction. | Higher potential yield, greater efficiency, and reduced waste. nih.gov |

| Chemoenzymatic Methods | Employing enzymes for key stereoselective transformations, such as kinetic resolution or asymmetric bioreduction. nih.gov | High enantioselectivity, mild reaction conditions, and environmentally friendly processes. nih.gov |

Development of Novel Preclinical Models for Comprehensive Pharmacological Evaluation

The initial pharmacological characterization of diacetolol was performed using classical in vitro tissue baths and in vivo animal models, such as anesthetized cats and dogs. nih.gov While foundational, these models have limitations in accurately predicting human responses. nih.gov The next generation of research on (S)-Diacetolol would benefit immensely from the adoption of advanced, human-relevant preclinical models.

Emerging Preclinical Platforms:

3D Cardiac Spheroids and Organoids: These are three-dimensional, self-assembling microtissues grown from human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), often combined with cardiac fibroblasts and endothelial cells. nih.govnih.govfrontiersin.org These models recapitulate aspects of native heart tissue, including complex cellular interactions and electrophysiological function. frontiersin.orgbondsbio.com Using cardiac organoids would allow for a more precise evaluation of (S)-Diacetolol's effects on human cardiac contractility, rhythm, and potential cardiotoxicity in a physiologically relevant context. bondsbio.commoleculardevices.com

Heart-on-a-Chip Technology: These microfluidic devices combine 3D cell culture with micro-engineered environments that mimic the mechanical and electrical cues of the native heart. nih.govesmed.org A "heart-on-a-chip" model could be used to study the effects of (S)-Diacetolol under controlled conditions of flow and stretch, providing deeper insights into its pharmacodynamics. nih.gov Furthermore, multi-organ-on-a-chip systems could be used to investigate the metabolism of a parent compound like (S)-Acebutolol into (S)-Diacetolol in a liver-chip compartment and its subsequent effects on a connected heart-chip. esmed.orgdynamic42.com

| Model Type | Description | Application for (S)-Diacetolol Research |

|---|---|---|

| Traditional Animal Models | In vivo studies in species like rats, cats, or dogs. nih.gov | Provides systemic pharmacokinetic and pharmacodynamic data but may not fully translate to human physiology. |

| 2D Cell Culture | Monolayers of cardiomyocytes (e.g., hiPSC-CMs). | Useful for initial high-throughput screening but lacks the complex architecture of heart tissue. bondsbio.com |

| 3D Cardiac Spheroids/Organoids | Self-assembled 3D microtissues of various cardiac cell types. frontiersin.org | Offers a more accurate model of human heart tissue for studying efficacy, cardioselectivity, and potential toxicity. frontiersin.orgbondsbio.com |

| Heart-on-a-Chip | Microfluidic devices with integrated 3D cardiac tissue that mimic physiological conditions. nih.gov | Allows for advanced study of pharmacokinetics and pharmacodynamics in a dynamic, human-relevant microenvironment. patsnap.comnih.gov |

Refined Computational Approaches for Enhanced Predictive Research

In silico methods are now integral to modern drug discovery and development, offering the ability to predict molecular behavior, guide synthesis, and interpret experimental results. Applying these refined computational approaches to (S)-Diacetolol could accelerate research and uncover new structure-activity relationships.

Key Computational Strategies:

Molecular Docking and Dynamics: High-resolution molecular docking simulations can model the specific interactions between (S)-Diacetolol and the β1-adrenergic receptor. crsp.dznih.gov This can help elucidate the structural basis for its cardioselectivity and intrinsic sympathomimetic activity. nih.gov Molecular dynamics simulations can further analyze the stability of this binding over time and predict how structural modifications might alter its affinity and efficacy. rsc.org

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as CoMFA and CoMSIA, can be used to build models that correlate the structural features of (S)-Diacetolol and its analogs with their biological activity. nih.gov Such models are invaluable for rationally designing new derivatives with potentially enhanced selectivity or novel functions.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of (S)-Diacetolol and potential new analogs. This allows for the early identification of candidates with favorable pharmacokinetic profiles and a lower likelihood of adverse effects. nih.gov

Exploration of Structure-Specific Therapeutic Potentials Beyond Established Activities

A growing body of research focuses on repurposing existing drugs for new indications. nih.govfrontiersin.orgresearchgate.net Beta-blockers, as a class, are being investigated for their potential in non-cardiovascular diseases, including cancer, anxiety, and migraine prophylaxis. nih.govnih.govnih.govmedicalnewstoday.com The unique chemical structure of (S)-Diacetolol, featuring both an N-acetyl group and an acetyl moiety on the aromatic ring, may confer distinct pharmacological properties that could be exploited for novel therapeutic uses.

Potential Avenues for Exploration:

Oncology: Preclinical and epidemiological studies suggest that some beta-blockers may inhibit tumor growth and metastasis by modulating beta-adrenergic signaling in the tumor microenvironment. crsp.dznih.gov The specific structure of (S)-Diacetolol could be screened against various cancer cell lines to determine if it possesses unique anti-proliferative or immunomodulatory effects. nih.govresearchgate.net Research has shown that non-selective beta-blockers may be more effective in this regard, but the unique substitutions on (S)-Diacetolol merit investigation. nih.gov

Central Nervous System (CNS) Disorders: While the hydrophilicity of Diacetolol may limit its entry into the brain, its structural features could be modified to enhance CNS penetration. Given that some beta-blockers are used to manage the physical symptoms of anxiety or as migraine prophylaxis, future research could explore if specifically designed analogs of (S)-Diacetolol could have utility in neurological or psychiatric conditions. mdpi.commedicalnewstoday.com

Anti-inflammatory and Immunomodulatory Effects: Beta-adrenergic receptors are present on immune cells, and their blockade can influence immune responses. frontiersin.orgresearchgate.net Future studies could investigate whether (S)-Diacetolol has any significant anti-inflammatory or immunomodulatory properties that could be relevant for treating inflammatory disorders.

The exploration of these future directions—from fundamental synthesis to novel clinical applications—could reinvigorate interest in (S)-Diacetolol, potentially unlocking new therapeutic value from this well-characterized molecule.

Q & A

Q. What experimental designs are appropriate for studying the pharmacokinetics of Diacetolol in humans?

Answer: Pharmacokinetic studies should employ double-blind, randomized cross-over designs to assess dose-response relationships and plasma concentration profiles. Key parameters include:

- Dose ranges : 100–800 mg/day, with plasma sampling at 0, 2, 4, 6, 8, and 24 hours post-administration .